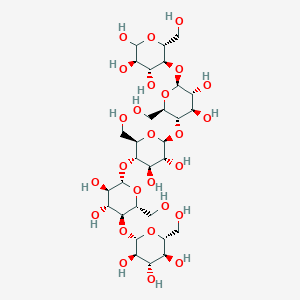

Cellopentaose

Beschreibung

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O26/c31-1-6-11(36)12(37)18(43)27(49-6)54-23-8(3-33)51-29(20(45)14(23)39)56-25-10(5-35)52-30(21(46)16(25)41)55-24-9(4-34)50-28(19(44)15(24)40)53-22-7(2-32)48-26(47)17(42)13(22)38/h6-47H,1-5H2/t6-,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26?,27+,28+,29+,30+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNIPWXXIGNQQF-XHCCAYEESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)CO)CO)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO)CO)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O26 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

828.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cellopentaose: A Technical Guide to its Molecular Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular characteristics of cellopentaose (B43506), a key oligosaccharide in cellulose (B213188) degradation. It details its molecular formula and weight, and outlines the experimental protocols used for their determination, offering valuable insights for researchers in glycobiology and drug development.

Core Molecular Data

This compound is an oligosaccharide composed of five glucose units linked by β-1,4 glycosidic bonds. Its fundamental molecular properties are summarized below.

| Property | Value | Citation |

| Molecular Formula | C30H52O26 | [1][2][3][4][5] |

| Molecular Weight | 828.72 g/mol | [1][2][3][5] |

| Appearance | White to off-white powder | [3] |

| Synonyms | D-(+)-Cellopentaose | [3][5] |

Table 1: Molecular Properties of this compound. A summary of the core molecular data for this compound.

Experimental Determination of Molecular Properties

The determination of the molecular formula and weight of oligosaccharides like this compound relies on a combination of chromatographic and mass spectrometric techniques. The following sections detail the methodologies for High-Performance Liquid Chromatography (HPLC), Size Exclusion Chromatography (SEC), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation and quantification of oligosaccharides. For molecular weight determination, it is often coupled with a mass spectrometer.

Methodology:

-

Sample Preparation: A sample of the oligosaccharide is dissolved in a suitable solvent, typically deionized water or a buffer solution. If derivatization is required for detection, the sample is treated with a labeling agent such as 4-aminobenzoic acid ethyl ester (ABEE) via reductive amination.[6]

-

Chromatographic System: A standard HPLC system equipped with a pump, injector, column oven, and a detector (e.g., refractive index detector or a mass spectrometer) is used.

-

Column Selection: A C18 column is commonly used for the separation of derivatized oligosaccharides.[6] For underivatized oligosaccharides, specialized columns for saccharide analysis are employed.

-

Mobile Phase: A mobile phase with a high water content is often utilized.[6] The specific composition of the mobile phase depends on the column and the nature of the oligosaccharide.

-

Elution and Detection: The sample is injected into the column, and the components are separated based on their interaction with the stationary phase. The elution of the separated components is monitored by the detector.

-

Data Analysis: The retention time of the oligosaccharide is compared to that of known standards to estimate its molecular size. When coupled with a mass spectrometer, the precise molecular weight can be determined.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume, making it a suitable method for estimating the molecular weight of oligosaccharides.

Methodology:

-

Sample Preparation: The oligosaccharide sample is dissolved in the same buffer that will be used as the mobile phase.

-

Chromatographic System: An HPLC system is configured for SEC with a pump, injector, and a refractive index (RI) or light scattering detector.

-

Column Selection: Columns are packed with porous beads of a specific pore size range suitable for the expected molecular weight of the oligosaccharide.[6]

-

Mobile Phase: An aqueous buffer is typically used as the mobile phase.

-

Elution and Detection: The sample is injected into the column. Larger molecules that are excluded from the pores of the stationary phase elute first, followed by smaller molecules that can penetrate the pores.[6]

-

Calibration and Analysis: A calibration curve is generated by running a series of standards with known molecular weights. The molecular weight of the unknown oligosaccharide is then estimated by comparing its elution volume to the calibration curve.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is a powerful technique for the direct and accurate determination of the molecular weight of oligosaccharides.

Methodology:

-

Sample Preparation: The oligosaccharide sample is mixed with a matrix solution (e.g., 2,5-dihydroxybenzoic acid). A small volume of this mixture is then spotted onto a MALDI target plate and allowed to air-dry, leading to the co-crystallization of the sample and matrix.

-

Mass Spectrometer: A MALDI-TOF mass spectrometer is used for the analysis.

-

Ionization: The target plate is irradiated with a pulsed laser. The matrix absorbs the laser energy, leading to the desorption and ionization of the oligosaccharide molecules.

-

Time-of-Flight Analysis: The ionized molecules are accelerated into a flight tube. The time it takes for an ion to travel the length of the tube is proportional to its mass-to-charge ratio.

-

Data Acquisition and Analysis: The detector measures the arrival time of the ions, and this information is used to generate a mass spectrum. The molecular weight of the oligosaccharide is determined from the mass-to-charge ratio of the detected ions.

Workflow for Molecular Property Determination

The logical flow for determining the molecular formula and weight of an oligosaccharide like this compound is depicted in the following diagram.

Figure 1: Workflow for Molecular Property Determination. This diagram illustrates the sequential process of sample preparation, separation, mass determination, and data analysis to ascertain the molecular formula and weight of an oligosaccharide.

References

- 1. Oligosaccharide analysis in urine by maldi-tof mass spectrometry for the diagnosis of lysosomal storage diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural characterization of oligosaccharides using MALDI-TOF/TOF tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 5. Oligos Made Easy Part 5: Mastering Size Exclusion for Oligos [knauer.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Cellopentaose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellopentaose (B43506) is a well-defined oligosaccharide composed of five β-(1→4) linked D-glucose units. As a fundamental constituent of cellulose (B213188), the most abundant biopolymer on Earth, this compound serves as a valuable model compound for studying cellulose structure, enzymatic degradation, and its potential applications in various scientific and industrial fields. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their characterization, and insights into its biological interactions, offering a crucial resource for researchers in materials science, biochemistry, and drug development.

Physical Properties of this compound

The physical characteristics of this compound are fundamental to its behavior in different environments and its application in experimental settings. A summary of its key physical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₃₀H₅₂O₂₆ | [1][2] |

| Molecular Weight | 828.72 g/mol | [1][2] |

| CAS Number | 2240-27-9 | [1][2] |

| Appearance | White to off-white powder or crystalline solid | [3] |

| Melting Point | 245-268 °C (decomposes) | [4][5] |

| Solubility in Water | Slightly soluble to insoluble; reported as ≤ 2 mg/mL | [2][3][6] |

| Specific Optical Rotation | [α]²⁰/D = +11.0° to +14.5° (c=1, H₂O) | [3] |

Table 1: Physical Properties of this compound

The variability in the reported melting point suggests that it is dependent on the crystalline form and purity of the sample. The solubility of this compound in water is limited due to the strong intermolecular hydrogen bonding between the glucose units, a characteristic shared with cellulose.

Experimental Protocols for Determining Physical Properties

The melting point of this compound can be determined using a capillary melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

The quantitative solubility of this compound in water can be determined by preparing a saturated solution and measuring its concentration.

Protocol:

-

Saturation: An excess amount of this compound is added to a known volume of deionized water.

-

Equilibration: The mixture is stirred at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Analysis: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector.

-

Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL).

The specific optical rotation is a characteristic property of chiral molecules like this compound and is measured using a polarimeter.

Protocol:

-

Solution Preparation: A solution of this compound of a precisely known concentration (c, in g/mL) is prepared in a suitable solvent (typically water).

-

Measurement: The solution is placed in a polarimeter cell of a known path length (l, in dm). The observed optical rotation (α) is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

Calculation: The specific rotation is calculated using the formula: [α]Tλ = α / (l × c).

Chemical Properties of this compound

The chemical reactivity of this compound is primarily dictated by the presence of hydroxyl groups and the β-(1→4) glycosidic linkages.

Hydrolysis

The glycosidic bonds in this compound are susceptible to hydrolysis under acidic conditions or by the action of cellulolytic enzymes (cellulases), yielding smaller oligosaccharides and ultimately glucose.

Enzymatic Hydrolysis: Cellobiohydrolases, endoglucanases, and β-glucosidases are key enzymes in the breakdown of cellulose and cello-oligosaccharides. The hydrolysis of this compound by these enzymes is a critical area of research in biofuel production and understanding biomass degradation.

Oxidation

The hydroxyl groups of this compound can be oxidized. A common laboratory-scale oxidation is the periodate (B1199274) oxidation, which cleaves the C2-C3 bond of the glucose rings to form dialdehyde (B1249045) derivatives.

Reduction

The aldehyde group of the reducing end glucose unit can be reduced to a primary alcohol, forming the corresponding alditol, cellopentaitol. This is typically achieved using reducing agents like sodium borohydride.

Experimental Protocols for Chemical Reactions

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive method for the analysis of the products of this compound hydrolysis.

Protocol:

-

Reaction Setup: A solution of this compound is incubated with the cellulase (B1617823) enzyme under optimal conditions of temperature and pH.

-

Sampling and Quenching: Aliquots of the reaction mixture are taken at different time points and the reaction is stopped, for example, by heat inactivation or addition of a strong base.

-

Chromatography: The samples are injected into an HPAEC system equipped with a suitable anion-exchange column (e.g., CarboPac series) and a PAD detector.

-

Elution: The oligosaccharides are separated using a high pH eluent, typically a sodium hydroxide (B78521) and sodium acetate (B1210297) gradient.

-

Detection and Analysis: The eluted sugars are detected by the PAD, and the resulting chromatogram is analyzed to identify and quantify the hydrolysis products by comparing their retention times and peak areas to those of known standards.

Biological Activity and Relevance to Drug Development

While this compound itself is not a known drug, its structure and properties are of interest to drug development professionals for several reasons:

-

Enzyme-Substrate Interactions: this compound is a key substrate for studying the mechanism and inhibition of cellulases. Understanding these interactions at a molecular level can aid in the design of inhibitors for various therapeutic applications, including antifungal and antibacterial agents where cell wall degradation is a target.

-

Signaling in Plants: Cellulose-derived oligomers, such as cellobiose (B7769950) and cellotriose, have been identified as Damage-Associated Molecular Patterns (DAMPs) in plants. These molecules can trigger plant defense responses by interacting with pattern recognition receptors (PRRs). While this is a plant-specific signaling pathway, the principle of carbohydrate-based signaling provides a paradigm for exploring similar mechanisms in other biological systems. At present, there is no direct evidence of this compound acting as a Pathogen-Associated Molecular Pattern (PAMP) or DAMP in humans to trigger immune responses via Toll-like receptors (TLRs) or other PRRs.

-

Drug Delivery and Formulation: Although this compound has limited solubility, its parent polymer, cellulose, and its derivatives are widely used as excipients in pharmaceutical formulations. Research into modifying this compound to create derivatives with improved solubility and specific biological activities could lead to the development of novel drug carriers or bioactive molecules. The synthesis of this compound derivatives is an active area of research with potential applications in medicinal chemistry.

Logical Relationship of this compound in Biological Systems

Conclusion

This compound is a well-characterized oligosaccharide with defined physical and chemical properties that make it an invaluable tool for a range of scientific disciplines. For researchers, scientists, and drug development professionals, a thorough understanding of its characteristics is essential for its use in studying enzyme kinetics, as a standard for analytical methods, and as a starting point for the development of new materials and potential therapeutic agents. While its direct role in human signaling pathways remains to be elucidated, its fundamental structure and reactivity offer numerous avenues for future research and application in the pharmaceutical sciences.

References

- 1. Saccharides, oligosaccharides, and polysaccharides nanoparticles for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two Important Polysaccharides as Carriers for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two Important Polysaccharides as Carriers for Drug Delivery: Ingenta Connect [ingentaconnect.com]

- 4. Application of Starch, Cellulose, and Their Derivatives in the Development of Microparticle Drug-Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Celotech | Cellulose's Applications For Pharmaceutical Using [celotech.com]

- 6. D-Cellopentaose | 2240-27-9 | OC04683 | Biosynth [biosynth.com]

An In-depth Technical Guide to Cellopentaose: From Natural Sources to Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cellopentaose (B43506), a cello-oligosaccharide with significant potential in various scientific and biomedical fields. We delve into its natural origins, explore detailed methodologies for its chemical and enzymatic synthesis, and present its emerging applications, particularly as a prebiotic and a tool in enzymology.

Natural Sources and Extraction of this compound

This compound is a linear oligosaccharide consisting of five β-(1→4) linked D-glucose units. It is a fundamental component of cellulose (B213188), the most abundant biopolymer on Earth. As such, the natural sources of this compound are widespread and include a vast array of plant-based materials.

Primary Natural Sources:

-

Plant Biomass: Cellulose-rich materials such as wood, cotton, and agricultural residues like cornstalks and sugarcane bagasse are the primary reservoirs of this compound.

-

Specific Plant Tissues: It has also been identified in specific plant parts, including pine needles.

-

Food Processing Byproducts: Grape marc, a byproduct of winemaking, has been shown to be a source of cello-oligosaccharides, including this compound.

Due to its polymeric nature within cellulose, this compound is not typically found in a free form in nature. Its isolation requires the depolymerization of cellulose through chemical or enzymatic hydrolysis.

Synthesis of this compound

The limited availability of pure this compound from direct extraction necessitates its synthesis. Both enzymatic and chemical methods have been developed, each with distinct advantages and challenges.

Enzymatic Synthesis

Enzymatic synthesis is the most common and environmentally benign approach to producing this compound. This can be achieved through two main strategies: the controlled hydrolysis of cellulose or the transglycosylation from smaller sugar units.

2.1.1. Controlled Hydrolysis of Cellulose

This method involves the use of cellulolytic enzymes to break down cellulose into a mixture of cello-oligosaccharides. The key is to control the reaction conditions to favor the production of this compound and minimize its further hydrolysis to smaller sugars like cellobiose (B7769950) and glucose.

A synergistic cocktail of cellulases is often employed:

-

Endoglucanases (EGs): Randomly cleave internal β-1,4-glycosidic bonds in the amorphous regions of cellulose, generating new chain ends.

-

Cellobiohydrolases (CBHs) or Exoglucanases: Processively act on the reducing or non-reducing ends of cellulose chains, releasing cellobiose units.

-

β-Glucosidases (BGLs): Hydrolyze cellobiose and other short-chain cello-oligosaccharides to glucose. The activity of this enzyme needs to be carefully controlled to prevent the complete breakdown of the desired products.

-

Lytic Polysaccharide Monooxygenases (LPMOs): These copper-dependent enzymes can oxidatively cleave cellulose chains, increasing the accessibility for hydrolytic enzymes and enhancing overall efficiency.

2.1.2. Transglycosylation

Transglycosylation is a powerful method for synthesizing specific oligosaccharides. In this process, a glycosidase, typically a β-glucosidase, transfers a glycosyl moiety from a donor substrate to an acceptor molecule. For this compound synthesis, cellobiose or cellotriose (B13521) can serve as both the donor and acceptor. High substrate concentrations are generally required to shift the enzyme's activity from hydrolysis to transglycosylation.

Chemical Synthesis

Chemical synthesis offers a route to highly pure, structurally defined this compound, albeit through a more complex and often lower-yielding process compared to enzymatic methods. A convergent synthetic strategy, similar to that used for cellooctaose, can be adapted for this compound[1]. This involves the synthesis of protected cellotriose and cellobiose synthons, which are then coupled together.

The general steps include:

-

Protection: Hydroxyl groups of the glucose monomers are protected with various chemical groups (e.g., pivaloyl, allyl, benzyl) to prevent unwanted side reactions.

-

Glycosylation: A challenging step that involves the formation of the β-1,4-glycosidic linkage between the protected oligosaccharide donor and acceptor molecules. This often requires anhydrous conditions and specific promoters.

-

Deprotection: The protecting groups are removed in a stepwise manner to yield the final this compound molecule.

-

Purification: The final product is purified, often after an acetylation step to facilitate isolation, followed by deacetylation.

Quantitative Data on this compound Synthesis

The yield and purity of this compound are highly dependent on the synthesis method and the specific conditions employed. The following tables summarize some of the reported quantitative data.

Table 1: Yields of this compound from Enzymatic Hydrolysis

| Cellulose Source | Enzyme System | Pretreatment | This compound Yield/Composition | Reference |

| Sugarcane Straw | Recombinant endoglucanases, LPMO, CDH | Hydrothermal | 87% of the total 60.49 mg COS/g glucan was this compound | [1] |

| Miscanthus | TfCel9a, CcCel9m, OsCelC7(-105) | Ionic Liquid [C2mim][OAc] | Part of a mixture yielding 933 mg COS/g glucan | [1] |

Table 2: Yields of this compound from Transglycosylation

| Substrate | Enzyme Source | Reaction Conditions | This compound Concentration/Yield | Reference |

| 50 g/L Cellobiose | Fusarium solani β-glucosidase (immobilized) | Biphasic system | 1.49 ± 0.32 g/L in a crude mixture | [2] |

| Cellotriose (0.312-10 mM) | Magnaporthe oryzae Endotransglucosylase | 50 mM sodium phosphate (B84403) buffer (pH 6.0), 40°C, 10 min | Concentration-dependent accumulation | [3] |

Table 3: Composition of Cello-oligosaccharides from Acid Hydrolysis

| Cellulose Source | Hydrolysis Conditions | Purification Method | This compound Composition | Reference |

| Whatman CF-11 Cellulose Powder | 72% Sulfuric acid, 5°C, 1 hr | HPLC | 15 mg of this compound from 300 mg of crude mixture | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Enzymatic Synthesis of this compound via Controlled Hydrolysis of Cellulose

Objective: To produce a mixture of cello-oligosaccharides enriched in this compound from a cellulosic substrate.

Materials:

-

Substrate: Microcrystalline cellulose (e.g., Avicel) or pretreated lignocellulosic biomass (e.g., steam-exploded sugarcane bagasse).

-

Enzymes: A commercial cellulase (B1617823) cocktail from Trichoderma reesei (e.g., Celluclast®) and a supplemental β-glucosidase from Aspergillus niger (e.g., Novozyme 188).

-

Buffer: 50 mM Sodium citrate (B86180) buffer, pH 4.8.

-

Stopping solution: 1 M Sodium carbonate.

-

Equipment: Shaking incubator, centrifuge, pH meter, HPLC system.

Procedure:

-

Substrate Preparation: Prepare a 5% (w/v) suspension of the cellulosic substrate in 50 mM sodium citrate buffer (pH 4.8).

-

Enzyme Addition: Add the Trichoderma reesei cellulase cocktail at a loading of 10 Filter Paper Units (FPU) per gram of cellulose. To control the accumulation of cellobiose and promote the formation of a broader range of oligosaccharides, add a low concentration of Aspergillus niger β-glucosidase (e.g., 5 Cellobiase Units (CBU) per gram of cellulose).

-

Incubation: Incubate the reaction mixture at 50°C in a shaking incubator at 150 rpm for a predetermined time course (e.g., 24-72 hours). The optimal time will depend on the desired product profile and should be determined empirically.

-

Reaction Termination: At various time points, withdraw aliquots of the slurry. Stop the enzymatic reaction by adding an equal volume of 1 M sodium carbonate to raise the pH, followed by boiling for 10 minutes.

-

Sample Preparation for Analysis: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the remaining solids. Filter the supernatant through a 0.22 µm syringe filter before analysis.

Enzymatic Synthesis of this compound via Transglycosylation

Objective: To synthesize this compound from cellobiose using the transglycosylation activity of β-glucosidase.

Materials:

-

Substrate: D-(+)-Cellobiose.

-

Enzyme: β-glucosidase from Fusarium solani. The enzyme can be used in its free form or immobilized to facilitate recovery and reuse.

-

Reaction Medium: A biphasic system of an organic solvent (e.g., ethyl acetate) and a minimal amount of aqueous buffer (e.g., 50 mM sodium acetate (B1210297), pH 5.0).

-

Equipment: Thermomixer or shaking incubator, centrifuge, HPLC system.

Procedure:

-

Substrate Solution: Prepare a highly concentrated solution of cellobiose (e.g., 50 g/L) in 50 mM sodium acetate buffer (pH 5.0).

-

Biphasic System Setup: In a reaction vessel, combine the aqueous cellobiose solution with an organic solvent (e.g., ethyl acetate) at a ratio that favors transglycosylation (e.g., 1:9 v/v aqueous to organic phase).

-

Enzyme Addition: Add the Fusarium solani β-glucosidase (e.g., 0.01 Units) to the reaction mixture.

-

Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 60°C) with vigorous shaking to ensure adequate mixing of the two phases.

-

Monitoring the Reaction: Periodically take samples from the aqueous phase and analyze the product distribution by HPLC.

-

Reaction Termination and Product Recovery: Once the desired concentration of this compound is reached, stop the reaction by heat inactivation (95°C for 10 minutes). Separate the aqueous phase containing the cello-oligosaccharides.

Purification of this compound

Objective: To isolate this compound from a mixture of cello-oligosaccharides.

Materials:

-

Crude cello-oligosaccharide mixture.

-

Solvents: Acetonitrile (B52724) (HPLC grade), ultrapure water.

-

Equipment: HPLC system with a semi-preparative amino-bonded silica (B1680970) or porous graphitized carbon column, refractive index (RI) detector, fraction collector.

Procedure:

-

Sample Preparation: Dissolve the crude cello-oligosaccharide mixture in the mobile phase (e.g., a 1:1 v/v mixture of acetonitrile and water) and filter through a 0.22 µm filter.

-

Chromatographic Separation: Inject the sample onto the semi-preparative HPLC column. Elute the oligosaccharides using an isocratic or gradient mobile phase of acetonitrile and water. The exact conditions will depend on the column used. A typical starting point for an amino column is 70:30 acetonitrile:water.

-

Fraction Collection: Monitor the elution profile using the RI detector. Collect the fractions corresponding to the this compound peak based on the retention times of known standards.

-

Purity Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization to obtain pure this compound.

Analysis of this compound

Objective: To quantify the concentration of this compound in a sample.

Materials:

-

Sample containing this compound.

-

Standards: Pure this compound and other cello-oligosaccharides (cellobiose, cellotriose, cellotetraose, cellohexaose).

-

Mobile Phase: Sodium hydroxide (B78521) and sodium acetate solutions for HPAEC-PAD.

-

Equipment: High-Performance Anion-Exchange Chromatography (HPAEC) system with a Pulsed Amperometric Detector (PAD) (e.g., Dionex CarboPac series column).

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of known concentrations of this compound and other cello-oligosaccharides.

-

Chromatographic Conditions: Set up the HPAEC-PAD system with an appropriate gradient of sodium hydroxide and sodium acetate to separate the cello-oligosaccharides.

-

Analysis: Inject the standards and samples onto the column.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration of this compound by integrating the peak area and comparing it to the standard curve.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Cellulase Induction in Trichoderma reesei

Cello-oligosaccharides, such as cellobiose and sophorose (a transglycosylation product), are known inducers of cellulase gene expression in fungi like Trichoderma reesei. The induction mechanism is a complex signaling cascade.

References

A Technical Guide to the Solubility of Cellopentaose for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of cellopentaose (B43506) in various solvents, including aqueous solutions, organic solvents, and ionic liquids. Designed for researchers, scientists, and professionals in drug development, this document consolidates available quantitative and qualitative data, outlines detailed experimental protocols for solubility determination, and presents visual workflows to facilitate understanding. The information herein is intended to support the effective use of this compound in research and development, particularly in areas such as drug delivery, biomaterial science, and enzymology.

Introduction

This compound, a β-1,4-linked oligosaccharide consisting of five D-glucose units, is a key compound in the study of cellulose (B213188) degradation and the biological activities of cello-oligosaccharides. Its solubility is a critical parameter that influences its application in various scientific and industrial fields. For instance, in drug development, the solubility of an excipient or a carbohydrate-based drug conjugate directly impacts its bioavailability and formulation. This guide aims to provide a detailed technical resource on the solubility of this compound to aid in experimental design and application development.

Solubility of this compound in Different Solvents

The solubility of this compound is highly dependent on the nature of the solvent, temperature, and the presence of other solutes. The strong intermolecular hydrogen bonding within the this compound structure, a characteristic inherited from its parent polymer cellulose, governs its solubility behavior.

Aqueous Solubility

This compound is sparingly soluble in water. The available quantitative data indicates a solubility of ≤ 2 mg/mL [1]. It is important to note that the temperature at which this measurement was taken is not explicitly stated in all sources, though one methodology citing this value used an HPLC system set to 80°C[1]. Generally, cello-oligosaccharides with a degree of polymerization (DP) of six or less are considered to have good water solubility, while those with a DP of eight or higher are almost insoluble[2]. This compound, with a DP of five, falls into the category of being sparingly soluble.

Solubility in Organic Solvents

Quantitative solubility data for this compound in common organic solvents is scarce in publicly available literature. However, based on the general principles of carbohydrate solubility, it is expected to have very low solubility in most non-polar and polar aprotic solvents.

-

Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors and may exhibit some limited capacity to dissolve this compound, likely less than water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are known to be effective in dissolving cellulose when used in combination with ionic liquids or other salts[4]. This suggests they can disrupt the hydrogen bonding network of cellulosic materials to some extent. While they may not be effective solvents for this compound on their own, they could be used in co-solvent systems.

Solubility in Ionic Liquids

Ionic liquids (ILs) are recognized as powerful solvents for cellulose and other biopolymers due to their ability to disrupt the extensive hydrogen-bonding networks. The solubility of this compound in ILs is expected to be significantly higher than in water or organic solvents. The dissolution mechanism primarily involves the interaction of the IL's anions with the hydroxyl groups of the oligosaccharide.

Effective ionic liquids for dissolving cellulose, and likely this compound, often feature:

-

Cations: Imidazolium-based cations, such as 1-ethyl-3-methylimidazolium (B1214524) ([EMIM]) and 1-butyl-3-methylimidazolium ([BMIM]).

-

Anions: Anions with high hydrogen-bond basicity, such as acetate (B1210297) ([OAc]), chloride ([Cl]), and formate.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents.

| Solvent System | Temperature | Solubility | Data Type | Source(s) |

| Water | Not Specified | ≤ 2 mg/mL | Quantitative | [1] |

| Water | Ambient | Sparingly Soluble | Qualitative | [2] |

| Methanol | Ambient | Very Low | Qualitative | General Knowledge |

| Ethanol | Ambient | Very Low | Qualitative | General Knowledge |

| Dimethyl Sulfoxide (DMSO) | Ambient | Low | Qualitative | Inferred from cellulose solubility |

| N,N-Dimethylformamide (DMF) | Ambient | Low | Qualitative | Inferred from cellulose solubility |

| 1-ethyl-3-methylimidazolium acetate ([EMIM]OAc) | Ambient | High (expected) | Qualitative | Inferred from cellulose solubility |

| 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) | Ambient | High (expected) | Qualitative | Inferred from cellulose solubility |

Experimental Protocol: Determination of Aqueous Solubility of this compound using HPLC-UV

This protocol outlines a detailed methodology for determining the aqueous solubility of this compound using High-Performance Liquid Chromatography with a UV detector. This method is suitable for compounds with low UV absorbance, which is the case for underivatized oligosaccharides at low wavelengths.

Principle

The equilibrium solubility is determined by creating a saturated solution of this compound in water, allowing it to equilibrate, separating the undissolved solid, and quantifying the concentration of the dissolved this compound in the supernatant using a validated HPLC-UV method.

Materials and Equipment

-

This compound (high purity, >95%)

-

Ultrapure water (HPLC grade)

-

HPLC system with a UV detector

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC vials

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Experimental workflow for determining the aqueous solubility of this compound.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound (e.g., 10 mg) into a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a precise volume of ultrapure water (e.g., 1.0 mL) to the vial.

-

Vortex the mixture vigorously for 1-2 minutes to create a fine suspension.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Allow the suspension to equilibrate for a sufficient time to reach a steady state. A common starting point is 24 hours. It is advisable to confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 24 and 48 hours).

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the suspension at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is crucial to avoid artificially high solubility readings.

-

-

HPLC Analysis:

-

Calibration Curve: Prepare a series of standard solutions of this compound in ultrapure water with known concentrations (e.g., ranging from 0.1 to 2.0 mg/mL).

-

Sample Preparation: Dilute the filtered supernatant with ultrapure water to a concentration that falls within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

HPLC Conditions (Example):

-

Column: A suitable column for oligosaccharide analysis (e.g., an amino-based or a specific carbohydrate column). A C18 column can be used, but separation may be less optimal.

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water is common for amino columns.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: e.g., 30°C.

-

Detector: UV detector set to a low wavelength (e.g., 195-210 nm), as underivatized oligosaccharides have poor chromophores.

-

Injection Volume: e.g., 10 µL.

-

-

Analysis: Inject the standard solutions and the diluted sample onto the HPLC system.

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the concentration of this compound in the original, undiluted supernatant by multiplying the measured concentration by the dilution factor. This value represents the aqueous solubility of this compound at the tested temperature.

-

Signaling Pathways and Logical Relationships

While this compound itself is not typically described as a signaling molecule, its enzymatic degradation products, primarily glucose, are central to numerous metabolic pathways. The solubility of this compound is a prerequisite for its interaction with cellulolytic enzymes.

Caption: Logical relationship between this compound solubility and its entry into metabolic pathways.

Conclusion

The solubility of this compound is a fundamental property that dictates its utility in various scientific and industrial applications. While its aqueous solubility is limited, this guide provides a quantitative value and a detailed experimental protocol for its determination. The solubility in organic solvents is generally low, but ionic liquids present a promising avenue for achieving higher concentrations in solution. This technical guide serves as a foundational resource for researchers and professionals, enabling a more informed approach to the use of this compound in their work. Further research is warranted to establish a comprehensive temperature-dependent solubility profile of this compound in a wider range of solvents.

References

- 1. HPLC Determination of Fructo-Oligosaccharides in Dairy Products, International Journal of Food Engineering and Technology, Science Publishing Group [sciencepublishinggroup.com]

- 2. Cellulose Solubility in Ionic Liquid Mixtures: Temperature, Cosolvent, and Antisolvent Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of Diallylimidazolium Methoxyacetate/DMSO (DMF/DMA) Solvents for Improving Cellulose Dissolution and Fabricating Porous Material [mdpi.com]

An In-depth Technical Guide to the Discovery and History of Cellopentaose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellopentaose, a linear oligosaccharide consisting of five β-(1→4) linked D-glucose units, has emerged from relative obscurity as a fundamental tool in carbohydrate chemistry and biology to a molecule of significant interest in areas ranging from plant science to drug development. As a key component of the cello-oligosaccharide series, it serves as a soluble, well-defined model for the study of cellulose (B213188), the most abundant biopolymer on Earth. This technical guide provides a comprehensive overview of the discovery, history, production, analysis, and biological significance of this compound, with a focus on quantitative data and detailed experimental methodologies.

Physicochemical Properties

This compound is a white, water-soluble solid. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C30H52O26 | [1][2] |

| Molecular Weight | 828.72 g/mol | [1][2] |

| CAS Number | 2240-27-9 | [1][2] |

| Melting Point | 245-268 °C | [1] |

| Purity (typical) | >95% | [3][4] |

| Solubility | Slightly soluble in water | [4] |

Discovery and History

While the precise historical moment of the first isolation and characterization of pure this compound is not prominently documented in readily available literature, its discovery is intrinsically linked to the broader study of cellulose hydrolysis. Early research in the 20th century focused on understanding the structure of cellulose through chemical and enzymatic degradation. The gradual breakdown of cellulose into smaller, soluble fragments, now known as cello-oligosaccharides, was a key area of investigation. It is through these studies of partial hydrolysis of cellulose that this compound, along with its shorter and longer chain counterparts (cellobiose, cellotriose, cellotetraose (B13520), cellohexaose, etc.), was identified as a distinct molecular entity. The development of chromatographic techniques was instrumental in the separation and purification of these individual oligosaccharides, allowing for their detailed structural and functional characterization.

Production and Purification of this compound

This compound is primarily produced through the controlled enzymatic hydrolysis of cellulosic materials. Various enzymes and substrates can be employed to optimize the yield of this specific oligosaccharide.

Enzymatic Production

The production of cello-oligosaccharides, including this compound, involves the action of cellulolytic enzymes on a cellulose-rich substrate. The key is to control the hydrolysis to favor the accumulation of intermediate-length oligosaccharides rather than complete conversion to glucose.

Experimental Workflow for Enzymatic Production of this compound

Caption: Workflow for the enzymatic production of this compound.

A study on the enzymatic generation of short-chain cello-oligosaccharides from Miscanthus demonstrated that the processive endoglucanase TfCel9a produced a high percentage of cellotetraose and this compound.[5] Another study reported the production of cello-oligosaccharides from bamboo materials, highlighting the potential of various biomass sources.[6]

Purification Methods

Following enzymatic hydrolysis, this compound needs to be purified from the reaction mixture which typically contains a range of other cello-oligosaccharides, glucose, and enzymes.

-

Fractional Precipitation: This method relies on the differential solubility of cello-oligosaccharides of varying degrees of polymerization in aqueous solutions of organic solvents like ethanol (B145695) or isopropanol.[7][8][9] By carefully adjusting the solvent concentration, fractions enriched in this compound can be precipitated.

-

Chromatography: Various chromatographic techniques are employed for high-purity separation of cello-oligosaccharides.

-

Size-Exclusion Chromatography (SEC): Separates molecules based on their size, effectively fractionating the different cello-oligosaccharides.

-

High-Performance Anion-Exchange Chromatography (HPAEC): Offers high-resolution separation of underivatized carbohydrates.[10][11][12][13][14]

-

Porous Graphitized Carbon Liquid Chromatography (PGC-LC): Another effective method for the separation of oligosaccharides.

-

Quantitative Analysis of this compound

Accurate quantification of this compound is crucial for research and development. High-Performance Liquid Chromatography (HPLC) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) are the most common analytical techniques.

| Analytical Technique | Column | Mobile Phase/Eluent | Detection | Key Advantages |

| HPAEC-PAD | CarboPac™ PA200 | Sodium hydroxide (B78521) and sodium acetate (B1210297) gradients | Pulsed Amperometric Detection (PAD) | High sensitivity and resolution for underivatized carbohydrates.[10][11][12][13][14] |

| HPLC | Aminex HPX-87P | Deionized Water | Refractive Index (RI) | Robust and widely available. |

Biological Significance and Applications

Initially used as a substrate for studying cellulase (B1617823) activity, the biological roles and potential applications of this compound have expanded significantly.

Role in Plant Defense Signaling

This compound is recognized by plants as a Damage-Associated Molecular Pattern (DAMP).[15][16] The breakdown of the plant cell wall during pathogen attack or mechanical damage releases cello-oligosaccharides, which act as danger signals, triggering the plant's innate immune system.

Signaling Pathway of this compound-Induced Plant Defense

Caption: this compound-induced plant defense signaling pathway.

Upon perception by pattern recognition receptors (PRRs) on the plant cell surface, this compound triggers a signaling cascade that includes ion fluxes, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades.[15][17][18][19] This leads to transcriptional reprogramming and the induction of defense-related genes, ultimately resulting in pattern-triggered immunity (PTI).[15][17][18][19]

Enzyme Kinetics Studies

This compound serves as a well-defined, soluble substrate for the kinetic analysis of cellulases and other glycoside hydrolases. Determining the Michaelis-Menten constants, KM and Vmax, for these enzymes with this compound as a substrate provides valuable insights into their catalytic efficiency and substrate affinity.[20][21][22][23]

| Enzyme | Substrate | KM | Vmax | Reference |

| Cellulase (general) | Cellulose | Varies | Varies | [20][21][22][23] |

| β-glucosidase | Cellobiose | 0.819 mM | 54.46 µmole/min/mg | [24] |

| Talaromyces thermophilus β-glucosidase | pNPG | 0.25 mM | 228.7 µmol min⁻¹ | [25] |

Note: Specific kinetic data for this compound is often embedded within broader studies on cello-oligosaccharides. The provided data illustrates the type of information available.

Potential in Drug Development

The biocompatibility and biodegradability of cellulose and its derivatives have led to their exploration in drug delivery systems.[26][27][28][29] While research on this compound itself in this area is nascent, its well-defined structure and potential for chemical modification make it an interesting candidate for the development of novel drug carriers and targeted delivery vehicles. The synthesis of oligosaccharide derivatives for medicinal chemistry applications is an active area of research.[30]

Conclusion

This compound, once primarily a tool for enzymologists, has evolved into a molecule with diverse and significant implications. Its role as a signaling molecule in plant defense opens up new avenues for developing strategies to enhance crop resilience. In the realm of biotechnology and drug development, its well-defined structure and properties offer a unique platform for the design of novel materials and therapeutic agents. As research continues, the full potential of this compound is yet to be unlocked, promising further exciting discoveries and applications for this fundamental building block of the biosphere.

References

- 1. This compound | CAS#:2240-27-9 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound Oligosaccharide | Megazyme [megazyme.com]

- 4. D-(+)-Cellopentaose | CAS 2240-27-9 | Cayman Chemical | Biomol.com [biomol.com]

- 5. pure.aber.ac.uk [pure.aber.ac.uk]

- 6. Enzymatic preparation of cello-oligosaccharides using bamboo materials :: BioResources [bioresources.cnr.ncsu.edu]

- 7. researchgate.net [researchgate.net]

- 8. US3616232A - Purification and fractionation of enzyme mixture from aqueous solution - Google Patents [patents.google.com]

- 9. Bulk Purification by Fractional precipitation | Springer Nature Experiments [experiments.springernature.com]

- 10. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 11. HPAEC-PAD for oligosaccharide analysis-novel insights into analyte sensitivity and response stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Cellulose-Derived Oligomers Act as Damage-Associated Molecular Patterns and Trigger Defense-Like Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Microbial Signature-Triggered Plant Defense Responses and Early Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Plant Cell Wall Integrity Perturbations and Priming for Defense [mdpi.com]

- 19. Plant Disease Resistance-Related Signaling Pathways: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Physical constraints and functional plasticity of cellulases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Are cellulases slow? Kinetic and thermodynamic limitations for enzymatic breakdown of cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 23. aidic.it [aidic.it]

- 24. Enzymatic Cellulose Hydrolysis: Enzyme Reusability and Visualization of β-Glucosidase Immobilized in Calcium Alginate - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. eurekaselect.com [eurekaselect.com]

- 28. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 29. Cellulose-Based Hydrogels as Sustained Drug-Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 30. The de novo synthesis of oligosaccharides: application to the medicinal chemistry SAR-study of digitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Cellopentaose in Microbial Physiology and Biotechnology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cellopentaose (B43506), a β-1,4-linked glucose pentamer, is a key intermediate in the microbial degradation of cellulose (B213188), the most abundant biopolymer on Earth. While often overshadowed by its smaller counterpart, cellobiose (B7769950), this compound plays a significant and distinct role in the metabolic and signaling networks of cellulolytic microorganisms. This technical guide provides a comprehensive overview of the biological functions of this compound, detailing its involvement in cellulose deconstruction, its role as a signaling molecule in the induction of cellulase (B1617823) gene expression, and its emerging applications in biotechnology and drug development. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a valuable resource for the scientific community.

Introduction

Cellulose, a linear polymer of glucose, forms the primary structural component of plant cell walls and represents a vast, renewable source of carbon and energy.[1] Microorganisms, particularly fungi and bacteria, are the principal agents of cellulose recycling in the biosphere, a process mediated by a sophisticated enzymatic machinery known as the cellulase system.[2] This system typically comprises three classes of enzymes: endoglucanases, exoglucanases (or cellobiohydrolases), and β-glucosidases, which act synergistically to break down crystalline cellulose into soluble sugars.[3][4]

This compound emerges as a critical, albeit transient, product of this enzymatic cascade. It is primarily generated by the action of endoglucanases, which randomly cleave the internal glycosidic bonds of the cellulose chain.[5] As a soluble cello-oligosaccharide, this compound serves two primary functions: it is a substrate for further enzymatic breakdown into glucose, and it acts as a signaling molecule, inducing the expression of cellulase genes.[6] Understanding the precise biological roles of this compound is crucial for optimizing industrial processes that rely on cellulose degradation, such as biofuel production and biorefining, as well as for exploring its potential in therapeutic applications.

Metabolic Pathways Involving this compound

The central metabolic fate of this compound in microorganisms is its stepwise hydrolysis to glucose, which can then enter central carbon metabolism. This process involves transport into the cell and subsequent enzymatic cleavage.

Transport of this compound into the Microbial Cell

The uptake of cellodextrins, including this compound, is a critical step in their utilization. In bacteria, this is often mediated by ATP-binding cassette (ABC) transporters.[7] These systems typically consist of a periplasmic substrate-binding protein that captures the oligosaccharide with high affinity and delivers it to a membrane-spanning permease for translocation into the cytoplasm, a process energized by ATP hydrolysis. In some anaerobic bacteria, cellodextrins can also be transported via the phosphotransferase system (PTS), where they are phosphorylated during translocation.[8]

Fungi also possess specific transporters for cellodextrins. In Neurospora crassa, two cellodextrin transporters have been identified as being crucial for the induction of cellulase gene expression in response to cellulose.[6] The kinetics of this compound transport have not been extensively characterized, but studies on ruminal cellulolytic bacteria have shown that the growth on individual cellodextrins, including this compound, follows Monod kinetics, indicating a carrier-mediated uptake process.[9]

Enzymatic Degradation of this compound

Once inside the cell, or in the extracellular space of some microorganisms, this compound is hydrolyzed into smaller sugars. This is primarily carried out by β-glucosidases, which cleave cellobiose and other short-chain cello-oligosaccharides into glucose.[1] Some endoglucanases can also further hydrolyze this compound. In some anaerobic bacteria, a phosphorolytic pathway exists where cellodextrin phosphorylases cleave the glycosidic bonds using inorganic phosphate, yielding glucose-1-phosphate and a shorter cellodextrin.[3] This pathway is energetically more favorable as it saves one ATP molecule compared to the hydrolytic pathway followed by glucose phosphorylation.

dot

References

- 1. Factors regulating cellulolytic gene expression in filamentous fungi: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. escholarship.org [escholarship.org]

- 7. Deciphering Cellodextrin and Glucose Uptake in Clostridium thermocellum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cellodextrin Metabolism and Phosphotransferase System‐Catalyzed Uptake in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Utilization of individual cellodextrins by three predominant ruminal cellulolytic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Cellopentaose: A Key Intermediate in Cellulose Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulose (B213188), the most abundant biopolymer on Earth, is a linear polysaccharide composed of β-1,4-linked D-glucose units. Its degradation is a critical process in the global carbon cycle and holds immense potential for the production of biofuels and other valuable bio-based products. The enzymatic hydrolysis of cellulose is a complex process involving the synergistic action of multiple cellulolytic enzymes. This process generates a series of cello-oligosaccharides of varying lengths, with cellopentaose (B43506) (a five-unit glucose oligomer) emerging as a key intermediate. Understanding the properties, generation, and subsequent fate of this compound is crucial for optimizing cellulose degradation processes and for harnessing its potential in various biotechnological applications, including drug development where oligosaccharides can play roles as prebiotics or signaling molecules. This technical guide provides a comprehensive overview of this compound as a cellulose degradation intermediate, focusing on its physicochemical properties, enzymatic processing, and the signaling pathways it influences.

Physicochemical Properties of this compound

This compound is a water-soluble oligosaccharide that plays a pivotal role in the enzymatic breakdown of cellulose.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C30H52O26 | [2][3][4] |

| Molecular Weight | 828.718 g/mol | [2] |

| CAS Number | 2240-27-9 | [2][4] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 245-268 °C | [2] |

| Boiling Point | 1253.2 ± 65.0 °C at 760 mmHg | [2] |

| Flash Point | 385.5 ± 27.8 °C | [2] |

| Density | 1.8 ± 0.1 g/cm³ | [2] |

| Purity (typical) | >95% | [2][4] |

| Solubility | Slightly soluble in water | [4] |

Enzymatic Degradation of Cellulose to this compound

The enzymatic breakdown of cellulose is a multi-step process involving a consortium of enzymes collectively known as cellulases. The production of this compound is primarily attributed to the action of endoglucanases and cellobiohydrolases.

Key Enzymes in this compound Formation:

-

Endoglucanases (EGs): These enzymes randomly cleave the internal β-1,4-glycosidic bonds of the cellulose chain, creating new chain ends and releasing cello-oligosaccharides of various lengths, including this compound.[5]

-

Cellobiohydrolases (CBHs): These enzymes act processively on the reducing or non-reducing ends of the cellulose chain, releasing cellobiose (B7769950) as the primary product. However, they can also release longer cello-oligosaccharides, including this compound, particularly during the initial stages of hydrolysis or when acting on amorphous regions of cellulose.[5]

The synergistic action of these enzymes is essential for the efficient degradation of crystalline cellulose.[6] Endoglucanases increase the number of accessible chain ends for CBHs to act upon, leading to a more rapid breakdown of the cellulose structure and the release of intermediates like this compound.

Further Hydrolysis of this compound

Once formed, this compound is further hydrolyzed into smaller sugars, primarily by the action of β-glucosidases and in some cases, other cellulases.

-

β-Glucosidases (BGLs): These enzymes are crucial for the final step of cellulose hydrolysis, converting cellobiose and other short-chain cello-oligosaccharides, including this compound, into glucose.[6][7] The hydrolysis of this compound by β-glucosidase initially yields glucose and cellotetraose (B13520).[7] The cellotetraose is then sequentially broken down into smaller units until only glucose remains.[7]

-

Cellobiohydrolases (CBHs): Some CBHs can also hydrolyze soluble cello-oligosaccharides. For instance, the cellobiohydrolase Ra3055 from Ruminococcus albus 8 can cleave this compound into cellobiose and cellotriose.[5]

-

Endoglucanases (EGs): Certain endoglucanases can also hydrolyze this compound. For example, a purified endoglucanase from the brown-rot fungus Fomitopsis pinicola was shown to hydrolyze both cellotetraose and this compound.[8]

The complete hydrolysis of this compound to glucose is a critical step in preventing the accumulation of cello-oligosaccharides, which can cause product inhibition of cellulases.[6][9]

Signaling and Regulatory Role of this compound

Cello-oligosaccharides, including this compound, are not merely intermediates in a catabolic pathway; they also function as signaling molecules that induce the expression of cellulase (B1617823) genes in many cellulolytic microorganisms.[10][11]

The presence of soluble cello-oligosaccharides in the environment signals to the microorganism that a suitable carbon source (cellulose) is available. This triggers a cascade of events leading to the upregulation of genes encoding cellulolytic enzymes. While the precise signaling pathways can vary between different species of fungi and bacteria, a general model involves the uptake of these oligosaccharides and their interaction with transcriptional regulators.[10][12] In some fungi, like Trichoderma reesei, cellobiose is a known inducer of cellulase production.[10][13] It is likely that this compound and other cello-oligosaccharides are converted to inducers like cellobiose intracellularly, or they may have their own specific roles in the induction process.[13]

Experimental Protocols

Production and Purification of this compound

This compound can be produced by the controlled enzymatic or acidic hydrolysis of cellulose followed by purification.

a) Acidic Hydrolysis of Cellulose:

-

Reaction Setup: Suspend microcrystalline cellulose in a solution of phosphoric acid.[14]

-

Hydrolysis: Heat the mixture under controlled temperature and time to achieve partial hydrolysis. The reaction time will determine the degree of polymerization of the resulting cello-oligosaccharides.[14]

-

Neutralization: Stop the reaction by neutralizing the acid with a suitable base (e.g., sodium hydroxide).

-

Initial Separation: Centrifuge the mixture to remove the unhydrolyzed cellulose. The supernatant will contain a mixture of soluble cello-oligosaccharides.[14]

-

Purification by Differential Solubilization:

-

Concentrate the supernatant under reduced pressure.

-

Add methanol (B129727) to precipitate the higher molecular weight oligomers, including this compound, while keeping the smaller sugars (glucose, cellobiose, cellotriose) in solution.[14]

-

Collect the precipitate containing this compound and other larger oligomers.

-

-

Chromatographic Purification (Optional): For higher purity, the precipitate can be further purified using techniques like size-exclusion chromatography or high-performance liquid chromatography (HPLC).

b) Enzymatic Production of this compound:

-

Substrate Preparation: Prepare a suspension of amorphous cellulose (e.g., phosphoric acid swollen cellulose - PASC) in a suitable buffer (e.g., sodium phosphate (B84403) buffer, pH 6.5).[5]

-

Enzyme Reaction: Add a purified endoglucanase to the cellulose suspension. The specific enzyme and reaction conditions (temperature, time, enzyme concentration) will need to be optimized to favor the production of this compound.

-

Reaction Termination: Stop the reaction by heat inactivation of the enzyme (e.g., heating at 99°C for 10 minutes).[5]

-

Purification: Purify the resulting cello-oligosaccharides as described in the acidic hydrolysis method (steps 4-6).

Analysis of this compound

Several analytical techniques can be used for the identification and quantification of this compound.

a) High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD):

This is a highly sensitive and reliable method for the quantification of sugars.[5]

-

Sample Preparation: Dilute the sample containing this compound in ultrapure water.

-

Chromatographic System: Use an HPAEC system equipped with a carbohydrate-specific column (e.g., CarboPac series) and a PAD detector.

-

Elution: Employ an isocratic or gradient elution with sodium hydroxide (B78521) and sodium acetate.

-

Quantification: Identify and quantify this compound by comparing the retention time and peak area to those of a known standard.[5]

b) Capillary Electrophoresis (CE):

CE with pre-column derivatization is another effective method for analyzing cello-oligosaccharides.[15]

-

Derivatization: Derivatize the sample with a fluorescent tag to enable sensitive detection.

-

Separation: Separate the derivatized oligosaccharides based on their charge-to-mass ratio in a capillary filled with an appropriate buffer.

-

Detection: Detect the separated compounds using a suitable detector (e.g., laser-induced fluorescence).

-

Quantification: Quantify this compound by comparing the migration time and peak area to a standard. The limit of detection for this compound can be in the range of 5–20 mg/L depending on the sample matrix.[15]

Enzymatic Hydrolysis of this compound Assay

This protocol allows for the study of the kinetics of this compound hydrolysis by a specific enzyme.

-

Reaction Mixture: Prepare a reaction mixture containing a known concentration of this compound (e.g., 0.5% w/v) in a suitable buffer (e.g., sodium phosphate, pH 6.5).[5]

-

Enzyme Addition: Initiate the reaction by adding a specific concentration of the purified enzyme (e.g., 0.5 µM of a cellobiohydrolase).[5]

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).[5]

-

Time-Course Sampling: At different time intervals (e.g., 0, 10, 20, 30, 60 minutes), take aliquots of the reaction mixture.[5]

-

Reaction Termination: Immediately stop the reaction in the aliquots by heat inactivation (e.g., 99°C for 10 minutes).[5]

-

Product Analysis: Analyze the hydrolysis products (e.g., glucose, cellobiose, cellotriose, cellotetraose) in each aliquot using HPAEC-PAD or another suitable analytical method.[5]

Visualizations

Caption: Enzymatic degradation pathway of cellulose highlighting the central role of this compound.

Caption: General experimental workflow for the production, purification, and analysis of this compound.

Caption: Simplified signaling pathway for cellulase induction by cello-oligosaccharides.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS#:2240-27-9 | Chemsrc [chemsrc.com]

- 3. This compound | C30H52O26 | CID 16219172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. D-(+)-Cellopentaose | CAS 2240-27-9 | Cayman Chemical | Biomol.com [biomol.com]

- 5. researchgate.net [researchgate.net]

- 6. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]

- 7. researchgate.net [researchgate.net]

- 8. Degradation of cellulose by the major endoglucanase produced from the brown-rot fungus Fomitopsis pinicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzymatic kinetic of cellulose hydrolysis: inhibition by ethanol and cellobiose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. From induction to secretion: a complicated route for cellulase production in Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cellulase induction and the use of cellulose as a preferred growth substrate by Cellvibrio gilvus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Self-induction system for cellulase production by cellobiose produced from glucose in Rhizopus stolonifer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Cellulose oligomers production and separation for the synthesis of new fully bio-based amphiphilic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. publications.vtt.fi [publications.vtt.fi]

An In-depth Technical Guide to D-(+)-Cellopentaose: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Cellopentaose is a well-defined cello-oligosaccharide, a member of a homologous series of oligosaccharides derived from cellulose (B213188). It consists of five β-(1→4) linked D-glucose units. As a fundamental constituent of cellulose, the most abundant biopolymer on Earth, D-(+)-Cellopentaose serves as a crucial substrate and molecular probe in a variety of research and development applications. Its defined structure makes it an ideal tool for studying the mechanisms of cellulolytic enzymes, investigating microbial biofilm formation, and exploring its potential in tissue engineering and as a bioactive molecule. This technical guide provides a comprehensive overview of D-(+)-Cellopentaose, including its chemical and physical properties, detailed experimental protocols for its use, and an examination of its role in plant signaling pathways.

Chemical and Physical Properties

D-(+)-Cellopentaose is a white to off-white powder with the chemical formula C30H52O26.[1] Its structure and key properties are summarized in the tables below.

| Identifier | Value |

| CAS Number | 2240-27-9[1] |

| Molecular Formula | C30H52O26[1] |

| Synonyms | Cellopentaose (B43506); (GLC1-B-4)4-D-GLC; (β-d-glc-[1→4])4-d-glc; [BETA-D-GLC-(1->4)]4-D-GLC[1] |

| IUPAC Name | (2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris({[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy})hexanal |

| Physicochemical Property | Value |

| Molecular Weight | 828.72 g/mol [1] |

| Appearance | White to off-white powder[1] |

| Melting Point | 245-268°C[1] |

| Solubility | Slightly soluble in water[1] |

| Storage Temperature | 2-8°C[1] |

Experimental Protocols

Enzymatic Assay for Cellulase (B1617823) Activity

D-(+)-Cellopentaose is an excellent substrate for characterizing endo-cellulase and β-glucosidase activities. The following protocol is adapted from established methods for cellulase assays and is specifically tailored for the use of D-(+)-Cellopentaose. A commercially available kit, the Megazyme CellG5 assay, utilizes a chemically modified this compound derivative and provides a highly sensitive method.

Objective: To determine the activity of a cellulase enzyme preparation using D-(+)-Cellopentaose as a substrate.

Materials:

-

D-(+)-Cellopentaose

-

Cellulase enzyme solution of unknown activity

-

β-glucosidase (from Aspergillus niger, for example)

-

Sodium acetate (B1210297) buffer (50 mM, pH 5.0)

-

D-Glucose standard solutions

-

Glucose oxidase-peroxidase (GOPOD) reagent

-

Spectrophotometer

-

Thermostated water bath or incubator

Procedure:

-

Substrate Preparation: Prepare a stock solution of D-(+)-Cellopentaose (e.g., 10 mg/mL) in 50 mM sodium acetate buffer (pH 5.0).

-

Enzyme Dilution: Prepare a series of dilutions of the cellulase enzyme solution in cold sodium acetate buffer.

-

Reaction Setup:

-

In a microcentrifuge tube, add 250 µL of the D-(+)-Cellopentaose stock solution.

-

Pre-incubate the substrate solution at the desired reaction temperature (e.g., 50°C) for 5 minutes.

-

To initiate the reaction, add 250 µL of the diluted cellulase enzyme solution.

-

Incubate the reaction mixture at 50°C for a defined period (e.g., 10, 20, 30 minutes).

-

Terminate the reaction by boiling the mixture for 10 minutes.

-

-

Glucose Quantification:

-

Centrifuge the terminated reaction mixture to pellet any precipitate.

-

To quantify the released glucose, add a known volume of the supernatant to a new tube containing an excess of β-glucosidase to ensure complete conversion of any remaining cellobiose (B7769950) to glucose. Incubate for a further 30 minutes at 50°C.

-

Add 3.0 mL of GOPOD reagent to an aliquot of the β-glucosidase treated sample.

-

Incubate at 50°C for 20 minutes.

-

Measure the absorbance at 510 nm.

-

-

Standard Curve: Prepare a standard curve using D-glucose solutions of known concentrations and plot absorbance versus glucose concentration.

-

Calculation of Activity: Determine the amount of glucose released from the standard curve. One unit of cellulase activity is typically defined as the amount of enzyme that releases 1 µmole of glucose from the substrate per minute under the specified conditions.

Experimental Workflow for Cellulase Assay

Caption: Workflow for determining cellulase activity.

Bacterial Biofilm Formation Assay

D-(+)-Cellopentaose can be utilized as a carbon source to study its influence on bacterial biofilm formation. This protocol is a modification of the standard crystal violet assay for biofilm quantification.

Objective: To assess the effect of D-(+)-Cellopentaose on the biofilm-forming capacity of a bacterial strain.

Materials:

-

Bacterial strain of interest

-

Appropriate growth medium (e.g., M9 minimal medium)

-

D-(+)-Cellopentaose (as the primary carbon source)

-

Glucose (as a control carbon source)

-

Sterile 96-well flat-bottom microtiter plates

-

Crystal Violet solution (0.1% w/v)

-

Ethanol (B145695) (95%) or Acetic Acid (30%)

-

Microplate reader

Procedure:

-

Inoculum Preparation: Grow an overnight culture of the bacterial strain in a rich medium (e.g., LB broth).

-

Assay Setup:

-

Prepare M9 minimal medium supplemented with D-(+)-Cellopentaose at a desired concentration (e.g., 0.2% w/v).

-

As a control, prepare M9 minimal medium with 0.2% glucose.

-

Dilute the overnight bacterial culture 1:100 into the prepared media.

-

Dispense 200 µL of the diluted culture into the wells of a 96-well microtiter plate. Include wells with sterile medium as a negative control.

-

-

Incubation: Cover the plate and incubate statically at an appropriate temperature (e.g., 37°C) for 24-48 hours.

-

Washing: Gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Staining:

-

Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

-

Quantification:

-

Dry the plate, for example, by inverting it on a paper towel.

-